molecular formula C10H15N3S B13174369 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13174369
M. Wt: 209.31 g/mol
InChI Key: KIFOHNWSWKQMCC-UHFFFAOYSA-N
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Description

5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol: is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of cyclopentyl and cyclopropyl groups attached to the triazole ring, along with a thiol group at the 3-position. The molecular formula of this compound is C10H15N3S .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentyl hydrazine with cyclopropyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: This compound has shown potential in biological studies due to its ability to interact with biological targets. It is used in the development of enzyme inhibitors and as a probe in biochemical assays .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their antimicrobial, antifungal, and anticancer activities .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with metal ions, affecting metalloproteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclopentyl and cyclopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the triazole and thiol functionalities provides a distinct profile that can be exploited in various applications .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

3-cyclopentyl-4-cyclopropyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H15N3S/c14-10-12-11-9(7-3-1-2-4-7)13(10)8-5-6-8/h7-8H,1-6H2,(H,12,14)

InChI Key

KIFOHNWSWKQMCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NNC(=S)N2C3CC3

Origin of Product

United States

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